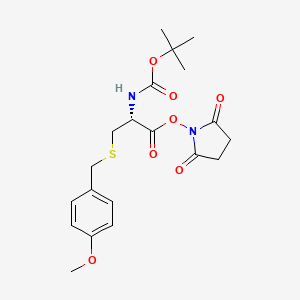

Boc-Cys(Mob)-OSu

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

ペプチド合成

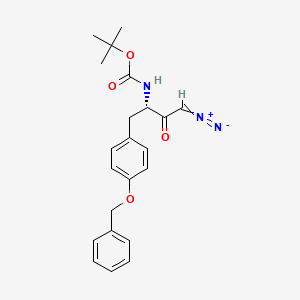

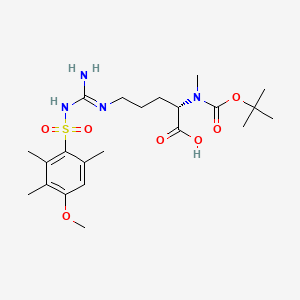

Boc-Cys(Mob)-OSu: は、ペプチド合成において広く使用されています。 Boc基(tert-ブチルオキシカルボニル)は、一般的なアミノ保護基であり、弱酸性条件下で除去できるため、Boc化学を用いたペプチド合成に最適です {svg_1}。この化合物は、その特定の保護基により、ジスルフィド橋を選択的に形成することができ、これはペプチドの折り畳みと安定性に不可欠です。

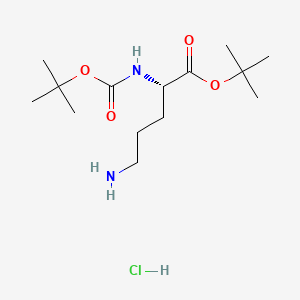

タンパク質半合成

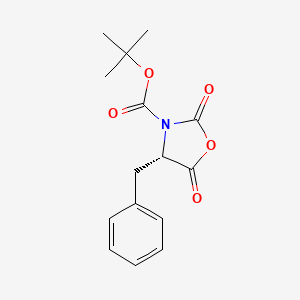

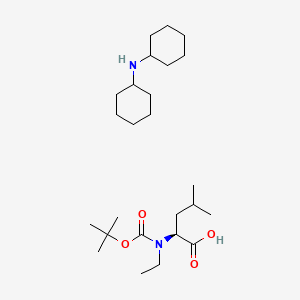

タンパク質半合成では、This compound は、タンパク質のセグメント的同位体標識において重要な役割を果たします。この技術は、核磁気共鳴(NMR)分光法を使用してタンパク質の構造とダイナミクスを研究するために不可欠です。 システイン残基の選択的脱保護により、タンパク質の特定の領域に同位体標識されたアミノ酸を組み込むことができます {svg_2}.

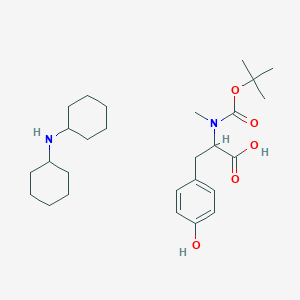

生体接合

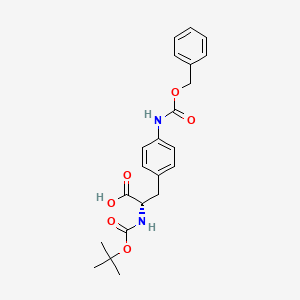

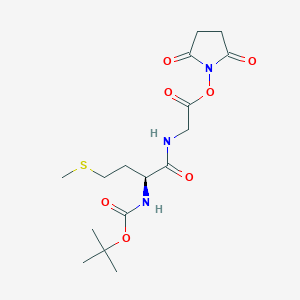

この化合物は、生体接合戦略、特に抗体薬物複合体(ADC)の開発においても不可欠です。 Mob基(4-メトキシベンジル)は、還元条件下で除去できる保護基であり、抗体のシステイン残基に治療剤を部位特異的に付加することができます {svg_3}.

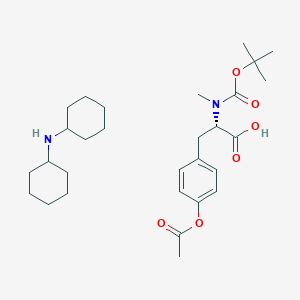

創薬

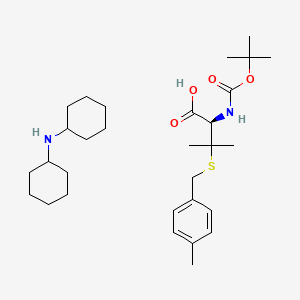

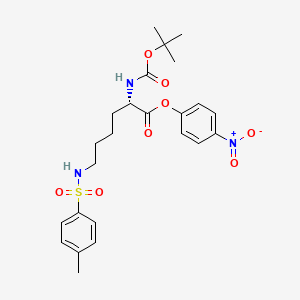

創薬において、This compound は、生物学的活性をスクリーニングできるペプチドライブラリーを生成するために使用されます。 システイン残基を選択的に保護および脱保護する能力は、さまざまなペプチド変異体の迅速な合成に不可欠です {svg_4}.

ケミカルバイオロジー

ケミカルバイオロジストは、This compound を用いて、環状ペプチドを合成します。環状ペプチドは、直鎖状の対応物と比較して、通常、安定性と生物学的活性が向上しています。 Mob基は、システイン残基の直交保護に特に有用であり、複雑なペプチドマクロサイクルの形成を可能にします {svg_5}.

材料科学

最後に、材料科学では、この化合物は、自己組織化ペプチドの設計に使用されます。これらのペプチドは、組織工学や薬物送達システムに潜在的な用途を持つハイドロゲルやその他のナノ構造を形成することができます。 システインチオール基の可逆的保護は、自己組織化プロセスを制御するための鍵です {svg_6}.

作用機序

Target of Action

Boc-Cys(Mob)-OSu, also known as “66413-65-8”, is primarily used as a building block in the synthesis of peptides and proteins, particularly those that contain cysteine residues . It is commonly utilized in Boc Solid Phase Peptide Synthesis (SPPS) .

Mode of Action

The compound’s mode of action is centered around its role as a protecting group for the cysteine thiol group . The Boc (tert-butyloxycarbonyl) group is stable towards most nucleophiles and bases , while the Mob (4-methoxybenzyl) group can be removed by HF or TFMSA during the cleavage of the peptide from the resin . This allows for the controlled synthesis of complex peptides and proteins.

Biochemical Pathways

This compound plays a crucial role in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Mob group can undergo oxidation to give the corresponding Mob-protected sulfone, Cys(Mob(O)), which can then be incorporated into peptides via Fmoc-SPPS .

Result of Action

The primary result of the action of this compound is the successful synthesis of complex peptides and proteins. By protecting the cysteine thiol group during synthesis and then deprotecting it at a controlled stage, this compound enables the creation of peptides and proteins with precise structures .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the protection and deprotection processes can be affected by the pH, temperature, and solvent used in the synthesis . Furthermore, the stability of the compound and its efficacy in peptide synthesis can be influenced by storage conditions .

特性

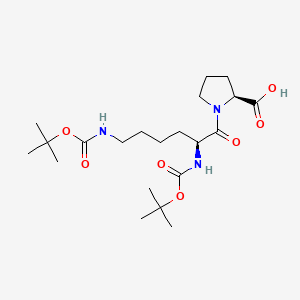

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O7S/c1-20(2,3)28-19(26)21-15(18(25)29-22-16(23)9-10-17(22)24)12-30-11-13-5-7-14(27-4)8-6-13/h5-8,15H,9-12H2,1-4H3,(H,21,26)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUACEEUEOQUMSU-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=C(C=C1)OC)C(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)